molecular formula CH3NO2 B149229 Nitromethane CAS No. 75-52-5

Nitromethane

Cat. No. B149229
Key on ui cas rn: 75-52-5
M. Wt: 61.04 g/mol
InChI Key: LYGJENNIWJXYER-UHFFFAOYSA-N
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Patent
US05248677

Procedure details

A mixture of 28.11 g (200 mmol) of 3-chlorobenzaldehyde, 15.4 g of ammonium acetate and 32.5 mL of nitromethane in 230 mL of glacial acetic acid was heated at reflux temperature for 3 h and then poured onto ice. The resultant aqueous mixture was made basic by the addition of 45% aqueous potassium hydroxide. The precipitate was filtered and crystallized from ethyl acetate/hexane to give 5 g of the title compound. The filtrate was concentrated to afford an additional 13.5 g of product.
Quantity
28.11 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.C([O-])(=O)C.[NH4+].[N+:15]([CH3:18])([O-:17])=[O:16].[OH-].[K+]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:18][N+:15]([O-:17])=[O:16])[CH:7]=[CH:8][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
28.11 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
32.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C=C[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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